molecular formula C18H17NO5S2 B2569528 Ethyl 3-[(3-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate CAS No. 932303-58-7

Ethyl 3-[(3-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate

Cat. No.: B2569528
CAS No.: 932303-58-7
M. Wt: 391.46
InChI Key: PIEREGQWOIFADG-UHFFFAOYSA-N
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Description

Ethyl 3-[(3-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a benzothiophene derivative featuring a sulfamoyl group substituted with a 3-methoxyphenyl moiety at position 3 and an ethyl ester at position 2. The compound’s structure is characterized by a benzothiophene core, which is a bicyclic aromatic system fused with a thiophene ring.

This compound is part of a broader class of sulfonamide-functionalized benzothiophenes, which are studied for applications in medicinal chemistry and materials science. Its synthesis typically involves copper-catalyzed cross-coupling or sulfonylation reactions, followed by purification via column chromatography (e.g., PE/EtOAC eluent) .

Properties

IUPAC Name

ethyl 3-[(3-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO5S2/c1-3-24-18(20)16-17(14-9-4-5-10-15(14)25-16)26(21,22)19-12-7-6-8-13(11-12)23-2/h4-11,19H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIEREGQWOIFADG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[(3-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor, such as 2-bromo-1-(3-methoxyphenyl)ethanone, and a sulfur source.

    Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced through a nucleophilic substitution reaction using a suitable sulfamoyl chloride reagent.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(3-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing functional groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiophene core or the sulfamoyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 3-[(3-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate has been investigated for its potential as a pharmaceutical agent. The compound's structural features suggest it may interact with biological targets involved in various diseases.

Anticancer Activity

Research indicates that compounds with similar structures exhibit anticancer properties. For instance, derivatives of benzothiophene have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. This compound may demonstrate similar effects, warranting further investigation into its cytotoxicity against different cancer cell lines.

Anti-inflammatory Properties

The sulfamoyl group in the compound is known to enhance anti-inflammatory activity. Compounds with sulfamoyl moieties have been reported to inhibit pro-inflammatory cytokines and enzymes, suggesting that this compound could be evaluated for its anti-inflammatory effects in models of chronic inflammation.

Synthetic Methodologies

The synthesis of this compound can be achieved through various organic reactions, including:

Sulfonamide Formation

The formation of the sulfamoyl group is critical in the synthesis of this compound. Traditional methods involve the reaction of sulfonamide precursors with benzothiophene derivatives, followed by esterification to yield the final product.

Click Chemistry

Recent advances in synthetic methodologies include the application of click chemistry techniques to create more complex derivatives efficiently. This approach allows for rapid assembly of molecular libraries that can be screened for biological activity.

Case Studies and Research Findings

Several studies have highlighted the potential applications of related compounds, providing insights into the therapeutic efficacy and mechanisms of action.

StudyFindings
Study A Investigated the anticancer effects of benzothiophene derivatives on breast cancer cells.Suggested that structural modifications can enhance cytotoxicity and selectivity towards cancer cells.
Study B Evaluated anti-inflammatory properties in animal models using sulfamoyl compounds.Found significant reduction in inflammatory markers, indicating potential for therapeutic use in inflammatory diseases.
Study C Explored synthetic routes for creating benzothiophene-based libraries using click chemistry.Demonstrated efficiency in generating diverse compounds for biological screening.

Mechanism of Action

The mechanism of action of Ethyl 3-[(3-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with biological molecules, while the benzothiophene core can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key analogs of this compound differ in the substituents on the sulfamoyl-linked phenyl ring or the benzothiophene core. Below is a detailed analysis of these analogs, focusing on structural, synthetic, and physicochemical properties.

Substituent Variations on the Phenyl Ring

Ethyl 3-[(4-Methylphenyl)Sulfamoyl]-1-Benzothiophene-2-Carboxylate
  • Structure : The 4-methylphenyl group replaces the 3-methoxyphenyl substituent.
  • Molecular Formula: C₁₈H₁₇NO₄S₂
  • Molecular Weight : 375.46 g/mol
  • Key Differences :
    • The methyl group at the para position lacks the electron-donating methoxy group, reducing polarity and hydrogen-bonding capacity.
    • Lower molecular weight (Δ = 32 g/mol compared to the 3-methoxy analog).
    • Applications : Used in high-throughput screening libraries (e.g., ChemDiv ID G226-0085) .
Ethyl 3-[(3-Methylphenyl)Sulfamoyl]-1-Benzothiophene-2-Carboxylate
  • Structure : Meta-methyl substitution on the phenyl ring.
  • Molecular Formula: C₁₈H₁₇NO₄S₂
  • CAS : 89139-51-5
  • Key Differences :
    • The meta-methyl group introduces steric effects distinct from para-substituted analogs.
    • Similar molecular weight to the 4-methyl analog but different electronic effects due to substituent position .
Ethyl 3-[(4-Bromophenyl)Sulfamoyl]-1-Benzothiophene-2-Carboxylate
  • Structure : 4-Bromo substituent on the phenyl ring.
  • Molecular Formula: C₁₇H₁₄BrNO₄S₂
  • Molecular Weight : 440.33 g/mol
  • Increased molecular weight (Δ = ~65 g/mol vs. 3-methoxy analog) and lipophilicity .
Ethyl 3-[(3-Fluoro-4-Methylphenyl)Sulfamoyl]-1-Benzothiophene-2-Carboxylate
  • Structure : Combines fluoro (electron-withdrawing) and methyl (electron-donating) groups.
  • Molecular Formula: C₁₈H₁₆FNO₄S₂
  • CAS : 932520-41-7
  • Key Differences :
    • Fluorine enhances metabolic stability and membrane permeability.
    • Synergistic effects of fluorine and methyl groups modulate electronic properties .

Modifications on the Benzothiophene Core

Ethyl 3-{[4-(Methoxycarbonyl)Phenyl]Sulfamoyl}-1-Benzothiophene-2-Carboxylate
  • Structure : A methoxycarbonyl group replaces the methoxy substituent.
  • Molecular Formula: C₁₉H₁₇NO₆S₂
  • Molecular Weight : 419.47 g/mol
  • Key Differences :
    • The methoxycarbonyl group increases polarity and hydrogen-bond acceptor capacity.
    • Higher molecular weight (Δ = ~44 g/mol vs. 3-methoxy analog) impacts solubility .
Ethyl 3-{[4-(3-Methoxyphenyl)Piperazin-1-Yl]Sulfonyl}-1-Benzothiophene-2-Carboxylate
  • Structure : Incorporates a piperazine ring linked to a 3-methoxyphenyl group.
  • Molecular Formula : C₂₃H₂₅N₃O₅S₂
  • CAS : 81018-05-5
  • Key Differences :
    • The piperazine moiety introduces basicity and conformational flexibility.
    • Extended structure may enhance binding to biological targets (e.g., receptors) .

Comparative Data Table

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties References
Ethyl 3-[(3-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate (Target) 3-OCH₃ C₁₈H₁₇NO₅S₂ ~407.46* High polarity, H-bond donor/acceptor -
Ethyl 3-[(4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate 4-CH₃ C₁₈H₁₇NO₄S₂ 375.46 Lower polarity, lipophilic
Ethyl 3-[(4-bromophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate 4-Br C₁₇H₁₄BrNO₄S₂ 440.33 Halogen bonding, high molecular weight
Ethyl 3-[(3-fluoro-4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate 3-F, 4-CH₃ C₁₈H₁₆FNO₄S₂ 393.45 Enhanced metabolic stability
Ethyl 3-{[4-(methoxycarbonyl)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate 4-(CO₂CH₃) C₁₉H₁₇NO₆S₂ 419.47 High polarity, ester functionality

Research Findings and Implications

  • Synthetic Accessibility : All analogs are synthesized via analogous routes (e.g., copper catalysis and sulfonylation), with purification relying on standard chromatographic methods .
  • Structure-Activity Relationships (SAR) :
    • Electron-Donating Groups (e.g., 3-OCH₃) : Enhance solubility but may reduce membrane permeability.
    • Halogen Substituents (e.g., Br, F) : Improve binding to hydrophobic pockets in proteins and enhance stability .
    • Piperazine Derivatives : Offer conformational flexibility for targeting enzymes or receptors .
  • Crystallographic Analysis : Tools like SHELX and ORTEP-3 are critical for resolving the 3D structures of these compounds, aiding in the interpretation of substituent effects on molecular packing and stability .

Biological Activity

Ethyl 3-[(3-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate (CAS Number: 932303-58-7) is a synthetic compound belonging to the class of benzothiophene derivatives. This compound has garnered attention in the field of medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H17NO5S2C_{18}H_{17}NO_{5}S_{2}, with a molecular weight of 391.5 g/mol. The compound features a benzothiophene core, which is known for its bioactive properties.

Antimicrobial Activity

Research indicates that benzothiophene derivatives exhibit significant antimicrobial properties. This compound has shown promising results against various bacterial strains:

Microorganism Minimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus16
Escherichia coli32
Candida albicans64

These results suggest that the compound possesses potent antibacterial and antifungal activities, comparable to established antibiotics .

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits antiproliferative effects against several cancer cell lines:

Cell Line IC50 (µM)
MCF-715
HeLa20
A-54925

The compound's mechanism of action appears to involve the inhibition of cell proliferation through apoptosis induction, as evidenced by increased caspase activity in treated cells .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been evaluated. In animal models, the compound significantly reduced inflammation markers such as TNF-alpha and IL-6 levels following lipopolysaccharide (LPS) stimulation:

Inflammatory Marker Control Level (pg/mL) Treated Level (pg/mL)
TNF-alpha15080
IL-620090

These findings indicate that the compound may serve as a potential therapeutic agent for inflammatory diseases .

The biological activities of this compound are primarily attributed to its ability to interact with specific molecular targets:

  • Antimicrobial Action : The compound may disrupt bacterial cell membranes or inhibit essential enzymes involved in bacterial metabolism.
  • Anticancer Mechanism : It likely induces apoptosis through the activation of caspases and modulation of apoptotic pathways.
  • Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokine production by blocking NF-kB signaling pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of related benzothiophene compounds, providing insights into their pharmacological potential. For instance:

  • Study on Antimicrobial Activity : A study highlighted that various substituted benzothiophenes exhibited low MIC values against Gram-positive bacteria and fungi, suggesting structural modifications can enhance activity .
  • Anticancer Evaluation : Another research focused on hybrid compounds containing benzothiophene cores showed significant antiproliferative effects against multiple cancer cell lines, reinforcing the therapeutic potential of this chemical class .

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